molecular formula C19H26N4O3S B2758699 4-methoxy-2,3-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797660-65-1

4-methoxy-2,3-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2758699
CAS RN: 1797660-65-1
M. Wt: 390.5
InChI Key: NNUNAYGQTNRPRA-UHFFFAOYSA-N
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Description

The compound “4-methoxy-2,3-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes a benzenesulfonamide moiety, a pyrimidine ring, and a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom . The pyrimidine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the piperidine ring could undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, including those structurally related to the compound , have been investigated for their corrosion inhibition properties on metals such as iron. Quantum chemical calculations and molecular dynamics simulations have shown that these derivatives can effectively inhibit corrosion, suggesting potential applications in materials science and engineering to protect metals from corrosive environments (Kaya et al., 2016).

Anti-Inflammatory and Analgesic Agents

Research on benzodifuranyl and related heterocyclic compounds derived from visnaginone and khellinone has indicated their potential as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), suggesting their utility in developing new medications for pain and inflammation management (Abu‐Hashem et al., 2020).

Photodynamic Therapy for Cancer Treatment

Studies on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have highlighted their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Novel benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against various microbial strains. Some compounds have shown significant activity, indicating their potential for developing new antimicrobial agents (Desai, Makwana, & Senta, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so if this compound is intended to be a drug, its mechanism of action would likely involve interaction with biological targets.

properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-14-15(2)17(8-7-16(14)26-3)27(24,25)21-13-18-20-10-9-19(22-18)23-11-5-4-6-12-23/h7-10,21H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUNAYGQTNRPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=NC=CC(=N2)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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